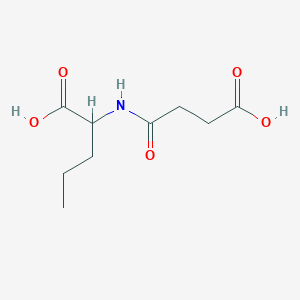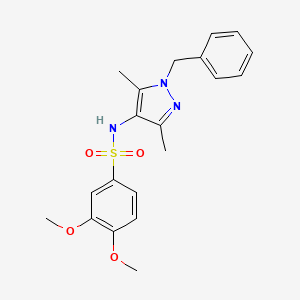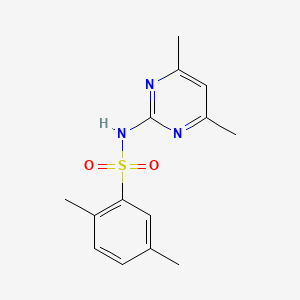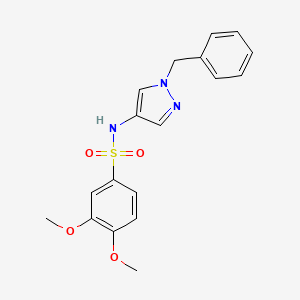
2-(3-Carboxypropanoylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Carboxypropanoylamino)pentanoic acid, also known as CPPene, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPPene belongs to the class of compounds known as glutamine antagonists, which are compounds that inhibit the uptake of glutamine by cells. Glutamine is an important nutrient for cells, and its uptake is essential for cell growth and proliferation. By inhibiting glutamine uptake, CPPene has been shown to have anti-cancer and anti-inflammatory properties.
作用机制
2-(3-Carboxypropanoylamino)pentanoic acid works by inhibiting the uptake of glutamine by cells. Glutamine is an important nutrient for cells, and its uptake is essential for cell growth and proliferation. By inhibiting glutamine uptake, 2-(3-Carboxypropanoylamino)pentanoic acid inhibits the growth and proliferation of cancer cells and reduces inflammation. In addition, 2-(3-Carboxypropanoylamino)pentanoic acid has been shown to protect against oxidative stress and apoptosis, which are important factors in the development of neurological disorders.
Biochemical and Physiological Effects
2-(3-Carboxypropanoylamino)pentanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, protect against oxidative stress and apoptosis, and improve neurological function. In addition, 2-(3-Carboxypropanoylamino)pentanoic acid has been shown to have a low toxicity profile, making it a promising candidate for further study.
实验室实验的优点和局限性
One of the advantages of 2-(3-Carboxypropanoylamino)pentanoic acid is its low toxicity profile, which makes it a promising candidate for further study. However, one limitation of 2-(3-Carboxypropanoylamino)pentanoic acid is its relatively low solubility, which can make it difficult to work with in lab experiments. In addition, 2-(3-Carboxypropanoylamino)pentanoic acid is a synthetic compound, which can make it more expensive to produce than natural compounds.
未来方向
There are a number of future directions for the study of 2-(3-Carboxypropanoylamino)pentanoic acid. One area of research is the development of new synthesis methods to improve the yield and purity of 2-(3-Carboxypropanoylamino)pentanoic acid. Another area of research is the study of 2-(3-Carboxypropanoylamino)pentanoic acid in combination with other compounds to enhance its therapeutic effects. In addition, further study is needed to determine the optimal dosage and administration of 2-(3-Carboxypropanoylamino)pentanoic acid for different therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 2-(3-Carboxypropanoylamino)pentanoic acid and its potential applications in the treatment of a variety of diseases.
合成方法
2-(3-Carboxypropanoylamino)pentanoic acid can be synthesized using a variety of methods, including the reaction of 2-aminopentanoic acid with acetyl chloride, followed by reaction with ethyl chloroformate and sodium hydroxide. Another synthesis method involves the reaction of 2-amino-3-methylbutanoic acid with acetyl chloride, followed by reaction with ethyl chloroformate and sodium hydroxide. Both methods result in the formation of 2-(3-Carboxypropanoylamino)pentanoic acid with high yields and purity.
科学研究应用
2-(3-Carboxypropanoylamino)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 2-(3-Carboxypropanoylamino)pentanoic acid has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(3-Carboxypropanoylamino)pentanoic acid has been studied for its potential use in the treatment of neurological disorders such as stroke and traumatic brain injury.
属性
IUPAC Name |
2-(3-carboxypropanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-2-3-6(9(14)15)10-7(11)4-5-8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAPDLBXHOBAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carboxypropanoylamino)pentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)


![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)


![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)

![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)